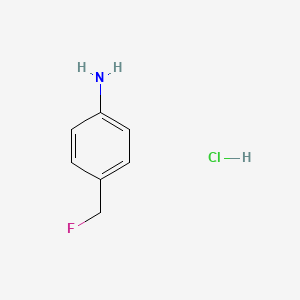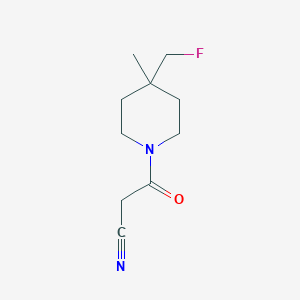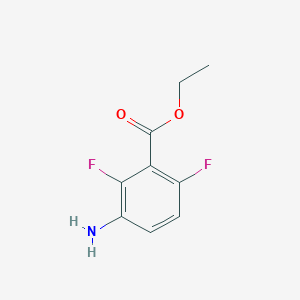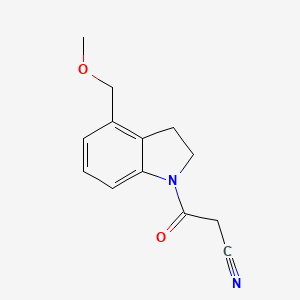![molecular formula C13H20N6O4 B15291674 (2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B15291674.png)
(2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a methoxyoxolan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with amines.
Attachment to the Oxolan Ring: The purine base is then attached to the oxolan ring through glycosylation reactions, which involve the use of glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
The compound (2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, secondary amines, and substituted purine bases.
科学的研究の応用
The compound (2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: The compound is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.
作用機序
The mechanism of action of (2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol involves its interaction with nucleic acids and enzymes. The compound can inhibit the synthesis of DNA and RNA by incorporating into the nucleic acid chains, leading to chain termination. Additionally, it can inhibit the activity of enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2’,3’-Dideoxyadenosine: An antiviral agent with a similar structure but lacking the hydroxyl groups on the oxolan ring.
6-Mercaptopurine: An anticancer agent with a similar purine base but different substituents.
Uniqueness
The uniqueness of (2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol lies in its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxy group and dimethylamino substituent enhance its stability and bioactivity, making it a valuable compound for various applications.
特性
分子式 |
C13H20N6O4 |
|---|---|
分子量 |
324.34 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C13H20N6O4/c1-18(2)10-7-11(17-13(14)16-10)19(5-15-7)12-9(22-3)8(21)6(4-20)23-12/h5-6,8-9,12,20-21H,4H2,1-3H3,(H2,14,16,17)/t6-,8-,9-,12-/m1/s1 |
InChIキー |
OXGQUZBFHLBMGI-WOUKDFQISA-N |
異性体SMILES |
CN(C)C1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC)N |
正規SMILES |
CN(C)C1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15291598.png)




![Carbamic acid,butyl-,2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]ethyl ester](/img/structure/B15291614.png)

![(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide](/img/structure/B15291636.png)



![(7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylic acid](/img/structure/B15291660.png)

![5-Chloro-7-fluoro-1H-benzo[D][1,2,3]triazole](/img/structure/B15291668.png)
